4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid
Overview
Description
4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a 1,3-benzodioxole group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 1,3-benzodioxole-5-amine with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under conditions that promote amide bond formation. Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the benzoic acid moiety: The intermediate product is then reacted with a benzoic acid derivative to introduce the benzoic acid moiety. This step may involve additional coupling agents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various products.
Mechanism of Action
The mechanism of action of 4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid: This compound has a similar structure but contains a carbonothioyl group instead of a carbonyl group.
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the 1,3-benzodioxole moiety and are studied for their anticancer properties.
Uniqueness
4-({[(1,3-benzodioxol-5-ylamino)carbonyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to form stable amide bonds and interact with various biological targets makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-[(1,3-benzodioxol-5-ylcarbamoylamino)methyl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-15(20)11-3-1-10(2-4-11)8-17-16(21)18-12-5-6-13-14(7-12)23-9-22-13/h1-7H,8-9H2,(H,19,20)(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHXRJFMVJXMIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCC3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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